![molecular formula C14H15NOS B5569503 4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

4-[2-(benzylsulfinyl)ethyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

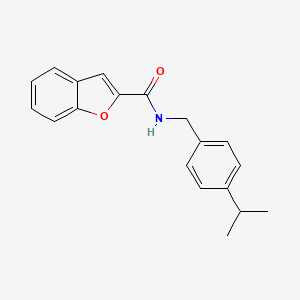

The synthesis of compounds related to 4-[2-(benzylsulfinyl)ethyl]pyridine often involves multi-step organic reactions. For example, novel 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized via a one-pot, three-component reaction, showcasing an efficient and convergent route for creating complex pyridine derivatives (Bhoi et al., 2023). Similarly, an expedient phosphine-catalyzed [4 + 2] annulation was utilized for the synthesis of highly functionalized tetrahydropyridines, highlighting the diverse synthetic strategies available for such compounds (Zhu et al., 2003).

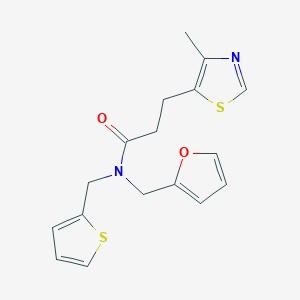

Molecular Structure Analysis

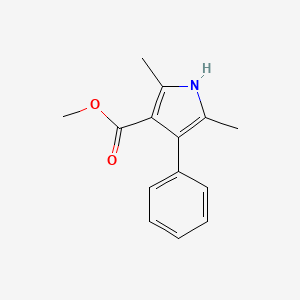

Polysubstituted pyridines like 4-[2-(benzylsulfinyl)ethyl]pyridine often adopt nearly planar structures stabilized by various intermolecular interactions. For instance, certain pyridine derivatives demonstrate supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, contributing to their structural stability and defining their molecular conformations (Suresh et al., 2007).

Chemical Reactions and Properties

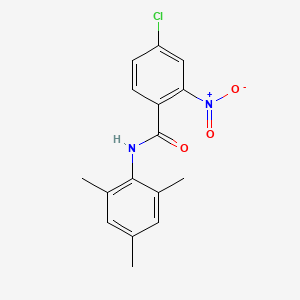

These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The insertion chemistry of related pyridine derivatives has been explored, revealing unexpected products and highlighting the reactive nature of such compounds (Deelman et al., 1994).

Physical Properties Analysis

The physical properties of 4-[2-(benzylsulfinyl)ethyl]pyridine derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structures and the nature of their intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to the compound's applications in various chemical syntheses and industries. For example, the study of novel polyimides derived from pyridine-containing monomers showcases the potential of such compounds in creating materials with low dielectric constants and high thermal stability (Wang et al., 2006).

Wissenschaftliche Forschungsanwendungen

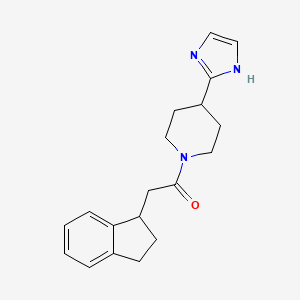

Catalytic Applications and Organic Synthesis

4-[2-(benzylsulfinyl)ethyl]pyridine and its derivatives have shown significant potential in catalysis and organic synthesis. For example, pyridine-based templates have been utilized for remote meta-C–H activation, highlighting the adaptability of pyridine in directing site-selective functionalization of organic molecules. This innovation demonstrates how the manipulation of distance and geometry around pyridine structures can enable selective C–H activation, a pivotal strategy in organic synthesis (Chu et al., 2015). Additionally, phosphine-catalyzed annulation processes involving pyridine derivatives have been developed, showcasing the ability to form highly functionalized tetrahydropyridines with complete regioselectivity, further underscoring the versatility of pyridine scaffolds in synthesis (Zhu et al., 2003).

Photocatalytic and Material Science Applications

Pyridine derivatives also play a crucial role in material science and photocatalysis. For instance, the development of optically active poly(amide-imide)s derived from pyridine-containing diacid chlorides under microwave irradiation highlights the role of pyridine-based compounds in facilitating rapid polymerization reactions, leading to materials with potential applications in optics and electronics (Mallakpour et al., 2001). Furthermore, the use of pyridine and its derivatives as templates for metal nanoparticle formation and as catalysts for hydrogen production from hydrolysis reactions indicates their importance in developing new energy conversion and storage technologies (Sahiner et al., 2014).

Pharmaceutical and Biological Research

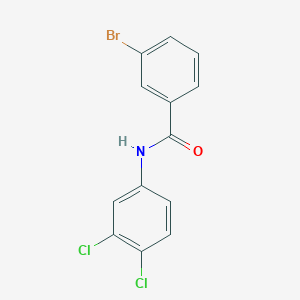

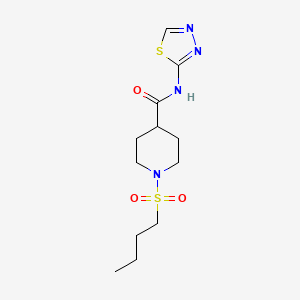

In pharmaceutical research, pyridine sulfonamides have been explored for their potential as (H+,K+)-ATPase inhibitors, leading to the development of drugs like pantoprazole. This research demonstrates the therapeutic relevance of pyridine derivatives in treating conditions requiring acid suppression (Kohl et al., 1992). Moreover, the design and synthesis of pyridine-based nonlinear optical materials through coordination networks underline the contribution of these compounds to the advancement of optical and electronic device technologies (Evans & Lin, 2001).

Eigenschaften

IUPAC Name |

4-(2-benzylsulfinylethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c16-17(12-14-4-2-1-3-5-14)11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOBLYXUBUPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)